1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea, also known as DPU-4, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea inhibits the activity of several enzymes and signaling pathways by binding to their active sites or allosteric sites. It has been found to inhibit the activity of protein kinases, which are involved in cell signaling and regulation. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells. This compound has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. Additionally, this compound has been found to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea in lab experiments include its high potency and selectivity, as well as its ability to inhibit multiple targets. However, the limitations of using this compound include its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of 1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. Additionally, further research is needed to determine the potential therapeutic applications of this compound in various diseases and to identify any potential side effects or toxicity.
Synthesis Methods
The synthesis of 1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea involves the reaction of 2,5-dimethylaniline with 4-bromobenzyl chloride to form 1-(2,5-dimethylphenyl)-3-(4-bromobenzyl)urea. This intermediate is then reacted with sodium pyridine-4-ylide to yield the final product, this compound. The synthesis method has been optimized to achieve high yields and purity of this compound.
Scientific Research Applications
1-(2,5-Dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to inhibit the activity of several enzymes and signaling pathways that are involved in the progression of these diseases. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11-4-5-12(2)15(10-11)19-16(20)18-13(3)14-6-8-17-9-7-14/h4-10,13H,1-3H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMXSXZXUZEZME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)NC(C)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.